3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine
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Overview
Description
3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine is a compound that features a unique combination of a benzo[b]thiophene moiety and an azetidine ring. The benzo[b]thiophene structure is known for its presence in various biologically active molecules, while the azetidine ring is a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine typically involves the following steps:
Formation of the Benzo[b]thiophene Moiety: The benzo[b]thiophene core can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Attachment of the Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions, where an azetidine derivative reacts with a suitable leaving group on the benzo[b]thiophene moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various substituted azetidine derivatives
Scientific Research Applications
3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene Derivatives: Compounds like raloxifene and zileuton, which are used in the treatment of breast cancer and asthma, respectively.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid, which is used in peptide synthesis.
Uniqueness
3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine is unique due to its combination of a benzo[b]thiophene moiety and an azetidine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C12H15NOS |
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Molecular Weight |
221.32 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzothiophen-2-ylmethoxy)azetidine |
InChI |
InChI=1S/C12H15NOS/c1-2-4-12-9(3-1)5-11(15-12)8-14-10-6-13-7-10/h1-4,10-11,13H,5-8H2 |
InChI Key |
LBXNENUZNFTKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C21)COC3CNC3 |
Origin of Product |
United States |
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